molecular formula C9H20N4O7 B1662969 nor-NOHA acetate CAS No. 1140844-63-8

nor-NOHA acetate

カタログ番号: B1662969
CAS番号: 1140844-63-8
分子量: 296.28 g/mol
InChIキー: PQFYTZJPYBMTCT-QTNFYWBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

化学反応の分析

Hydrolysis Inhibition

nor-NOHA acetate primarily inhibits arginase, the enzyme responsible for hydrolyzing L-arginine to L-ornithine and urea. This inhibition is competitive, with nor-NOHA binding to arginase’s active site with higher affinity than L-arginine (Ki = 0.5 μM for rat liver arginase) .

Reaction Enzyme Inhibition Mechanism IC₅₀/Ki
L-arginine → L-ornithine + ureaArginaseCompetitive inhibition0.5 μM (Ki)

Key Findings :

  • This compound reduces urea production by >80% in macrophages and vascular tissues .

  • In bovine mammary epithelial cells, supplementation with this compound decreased arginase activity by 65%, suppressing casein synthesis and cellular proliferation .

Oxidation Reactions

This compound indirectly influences nitric oxide synthase (NOS) activity by increasing L-arginine availability, thereby enhancing NO production. While nor-NOHA itself is not a direct substrate for NOS, its inhibition of arginase shifts L-arginine toward NOS-mediated oxidation .

Reaction Conditions Outcome
L-arginine → NO + L-citrullineNOS catalysis (oxygen-dependent)Increased NO in endothelial cells

Experimental Evidence :

  • In aortic rings from hyperthyroid rats, this compound (40 mg/kg, i.p.) restored NO-dependent vasodilation by 90% .

  • Co-treatment with hydrogen peroxide further amplified NO synthesis in macrophages by 40% .

Reduction and Substitution Reactions

Although this compound is not directly reduced in biological systems, its structural analogs participate in redox processes. For example, the hydroxylamine group (-NHOH) can undergo reduction to form L-arginine derivatives under specific conditions.

Hypothetical Pathways :

  • Reduction :
    Nor-NOHA+NADHNor-arginine+H2O\text{Nor-NOHA} + \text{NADH} \rightarrow \text{Nor-arginine} + \text{H}_2\text{O}

  • Substitution :
    Alkylation at the hydroxylamine group forms derivatives like alkylated nor-NOHA, though such reactions remain theoretical without direct experimental evidence.

Cancer

Cell Line Condition Effect Mechanism
K562 (CML)Hypoxia60% apoptosis inductionMitochondrial depolarization
HepG2Normoxia45% reduction in invasionMMP-2 suppression

Inflammation

In adjuvant-induced arthritis (AIA) rats, this compound (40 mg/kg/day) reduced IL-6 and VEGF plasma levels by 50% and restored endothelial function .

Structural and Solubility Data

Property Value
Molecular FormulaC₉H₂₀N₄O₇
Molecular Weight296.28 g/mol
Solubility (DMSO)50 mg/mL (168.75 mM)
StabilityStable at -20°C for 1 month

Synthetic and Industrial Preparation

This compound is synthesized via hydroxylation of L-arginine derivatives, followed by acetylation. Industrial production employs hydroxylamine under controlled pH (7.0–8.5) and temperature (25–37°C).

Key Steps :

  • Protection of amino and carboxyl groups.

  • Hydroxylamine-mediated hydroxylation.

  • Deprotection and acetate salt formation.

科学的研究の応用

Infectious Diseases

Nor-NOHA has shown promise in modulating immune responses during infections. In studies involving Mycobacterium tuberculosis (Mtb), treatment with nor-NOHA polarized macrophages towards the M1 phenotype, enhancing NO production and reducing bacterial load in vitro and in vivo. The compound demonstrated potential as a host-directed therapy to augment antibiotic efficacy in tuberculosis treatment .

  • Case Study: Tuberculosis and HIV Co-Infection
    • In humanized immune system mice, nor-NOHA treatment increased cytokine responses to Mtb and Mtb/HIV co-infections but did not significantly alter bacterial burden or viral load. This suggests a complex interplay between arginase inhibition and immune modulation that warrants further investigation .

Cancer Therapy

Research indicates that nor-NOHA may have antitumor effects by inhibiting arginase activity, which is implicated in tumor growth and angiogenesis. Studies have explored its effects on various cancer models:

  • Case Study: Breast Cancer
    • In a rat model of breast cancer induced by DMBA, nor-NOHA treatment resulted in reduced tumor size and improved biochemical markers associated with cancer progression .
  • Case Study: Cutaneous Squamous Cell Carcinoma
    • Topical application of nor-NOHA significantly decreased tumor volume and weight in mouse models of cutaneous squamous cell carcinoma (cSCC), highlighting its potential for local cancer therapies .

Autoimmune Diseases

Nor-NOHA's ability to modulate arginase activity has implications for treating conditions characterized by dysregulated immune responses, such as asthma. In a guinea pig model of allergic asthma, administration of nor-NOHA normalized airway hyperresponsiveness induced by allergens, suggesting its role in managing allergic reactions .

Comparative Efficacy

The efficacy of nor-NOHA compared to other arginase inhibitors can be summarized as follows:

CompoundTarget EnzymeIC50 (µM)Application Area
Nor-NOHAArginase0.5 - 12Infectious diseases, cancer
NOHAArginase~40Limited applications
L-NAMENOS1000Cardiovascular diseases

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical use of nor-NOHA:

  • Pharmacokinetics : Nor-NOHA exhibits poor pharmacokinetic profiles, necessitating further optimization for effective therapeutic use .
  • Clinical Trials : Currently, there are no extensive clinical trials validating the efficacy of nor-NOHA in humans; most studies are preclinical .

Future research should focus on enhancing bioavailability and exploring combination therapies to maximize the therapeutic potential of nor-NOHA.

作用機序

ノル-NOHA アセテートは、アルギナーゼという酵素を特異的に阻害することにより、その効果を発揮します。この阻害は可逆的であり、安定な酵素阻害複合体の形成によって起こります。ノル-NOHA アセテートの分子標的は、アルギナーゼの活性部位にあるマンガンクラスターです。 このクラスターに結合することで、ノル-NOHA アセテートは L-アルギニンの加水分解を阻止し、様々な生理学的プロセスを調節します。 .

類似の化合物:

比較: ノル-NOHA アセテートは、アルギナーゼ阻害剤としての高い特異性と効力において独特です。NOHA と比較して、ノル-NOHA アセテートはアルギナーゼ活性の阻害において約 40 倍強力です。 DMFO やホウ素ベースの誘導体とは異なり、ノル-NOHA アセテートは有意なオフターゲット効果を示さないため、治療用途においてより選択的で安全な選択肢となります。 .

類似化合物との比較

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

生物活性

Nor-NOHA acetate, or Nω-hydroxy-nor-L-arginine acetate, is recognized primarily as a potent and reversible inhibitor of arginase, an enzyme that plays a crucial role in the metabolism of L-arginine. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly concerning its effects on nitric oxide (NO) production and immune responses.

Nor-NOHA functions by inhibiting arginase activity, which is essential for the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing NO production. The competitive inhibition of arginase by nor-NOHA has been quantified with a Ki value of 0.5 µM for rat liver arginase, indicating its potency in biological systems .

In Vitro Studies

In vitro studies have demonstrated that nor-NOHA can induce apoptosis in HepG2 liver cancer cells while inhibiting their proliferation. Notably, nor-NOHA treatment resulted in decreased expression levels of Arg1 and matrix metalloproteinase-2 (MMP-2), alongside increased levels of tumor suppressor p53 and endothelial cell-derived NO . Furthermore, nor-NOHA inhibited the invasion and migration capabilities of these cancer cells, highlighting its potential as an anti-cancer agent.

In Vivo Studies

Animal studies have shown promising results regarding the cardiovascular effects of nor-NOHA. For instance, treatment with nor-NOHA restored aortic responsiveness to acetylcholine (Ach) in a model of endothelial dysfunction . Additionally, in models of allergic asthma, nor-NOHA normalized airway hyperresponsiveness induced by allergens through its inhibitory effects on arginase activity .

Table 1: Summary of In Vivo Findings

Study TypeEffect ObservedMechanism
CardiovascularRestored aortic response to AchIncreased NOS activity and reduced superoxide
Allergic AsthmaNormalized airway hyperresponsivenessInhibition of arginase activity
Cancer ModelsInduced apoptosis in HepG2 cellsDecreased Arg1 expression

Immune Modulation

Nor-NOHA has also been investigated for its role in modulating immune responses. In murine models, it has been shown to polarize macrophages towards an M1 phenotype, which is associated with enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis . This polarization was linked to increased NO production and reduced bacterial load in the lungs.

Case Study: Mycobacterial Infection

In a study involving Balb/c mice infected with M. tuberculosis, treatment with nor-NOHA resulted in:

  • Increased NO production : Enhanced antimicrobial responses were observed.
  • Reduced pulmonary arginase : This correlated with lower colony-forming units (CFU) of M. tuberculosis in lung tissues .

Off-Target Effects and Considerations

While nor-NOHA is primarily recognized for its role as an arginase inhibitor, recent studies have indicated potential off-target effects. For example, it has demonstrated anti-leukemic activity independent of ARG2 inhibition under hypoxic conditions . This raises important considerations regarding the interpretation of results obtained using nor-NOHA in research settings.

Q & A

Basic Research Questions

Q. What is the mechanism of action of nor-NOHA acetate as an arginase inhibitor?

Answer: this compound reversibly inhibits arginase by interacting with the manganese cluster in its active site, blocking the hydrolysis of L-arginine to urea and L-ornithine. This inhibition shifts cellular metabolism toward nitric oxide (NO) production via nitric oxide synthase (NOS), enhancing NO-dependent signaling pathways. In hypoxia, it selectively induces apoptosis in ARG2-expressing cells by disrupting arginine metabolism . Methodology: Use enzymatic assays (e.g., colorimetric quantification of urea) to measure arginase activity in cell lysates. Validate with Western blotting for ARG1/ARG2 expression and NO detection via Griess reagent .

Q. How to determine the optimal concentration of this compound for in vitro studies?

Answer: Optimal concentrations vary by cell type and experimental conditions. Start with a dose range of 10–100 μM (based on IC50 values) and perform dose-response curves. For leukemia cell lines (e.g., HepG2), 50 μM under hypoxia effectively induces apoptosis while minimizing off-target effects . Methodology:

  • Conduct MTT assays for viability.
  • Use flow cytometry (Annexin V/PI staining) to quantify apoptosis.
  • Adjust concentrations based on arginase activity assays (e.g., IC50 ~3.5–3.8 μg/mL in mouse macrophages) .

Q. What assays are recommended to assess arginase inhibition by this compound?

Answer:

  • Colorimetric Urea Assay: Measure urea production from L-arginine hydrolysis.
  • High-Performance Liquid Chromatography (HPLC): Quantify L-ornithine and NO metabolites.
  • qPCR/Western Blot: Evaluate ARG1/ARG2 mRNA and protein levels. Validation: Compare results with known inhibitors (e.g., BEC) and include controls for NOS activity to rule off-target effects .

Advanced Research Questions

Q. How does hypoxia influence the apoptotic effects of this compound in leukemia models?

Answer: Hypoxia upregulates ARG2 expression, sensitizing cells to this compound. The compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases-3/9 under low oxygen (1–5% O₂). Normoxic conditions show minimal effects, highlighting the dependency on hypoxia-driven arginase activity . Methodology:

  • Use hypoxia chambers or chemical hypoxia mimetics (e.g., CoCl₂).
  • Measure ROS production and mitochondrial depolarization (JC-1 staining).
  • Validate with siRNA knockdown of ARG2 to confirm mechanism .

Q. How to reconcile discrepancies in reported IC50 values across different studies?

Answer: Variations arise from assay conditions (e.g., enzyme source, substrate concentration). For example:

StudyIC50 (μg/mL)ModelConditions
3.7749Mouse macrophagesIn vitro
Product data3.556Rat liver arginaseIn vitro
Standardize assays using recombinant arginase isoforms and validate with internal controls. Include kinetic parameters (Km, Vmax) for cross-study comparisons .

Q. What pharmacokinetic considerations are critical when administering this compound in vivo?

Answer: this compound exhibits rapid elimination (MRT ~12.5 min in rats) and high bioavailability (90–105%) via intraperitoneal (i.p.) routes. For chronic studies:

  • Use once-daily i.p. dosing (10–90 mg/kg) to maintain plasma levels.
  • Monitor plasma L-arginine and urea cycle metabolites to avoid toxicity. Methodology:
  • Pharmacokinetic modeling (two-compartment) for dose optimization.
  • HPLC analysis of plasma nor-NOHA and amino acid profiling .

Q. How to design experiments to evaluate the combined use of this compound with other therapeutic agents?

Answer: Prioritize agents targeting complementary pathways (e.g., HDAC inhibitors for leukemia or anti-CD40 antibodies for immunotherapy). Example:

  • Nanoparticle Conjugation: Co-deliver this compound with anti-neu/anti-CD40 antibodies to enhance tumor targeting.
  • Synergy Testing: Use Chou-Talalay combination index (CI) to assess additive vs. synergistic effects. Methodology:
  • In vivo tumor xenograft models with dual-treatment arms.
  • Flow cytometry for immune cell infiltration analysis .

Q. Data Contradiction Analysis

Key Contradiction: CAS numbers vary across sources (1140844-63-8 in vs. 189302-40-7 in ).
Resolution: Confirm purity and supplier-specific nomenclature. Use NMR or mass spectrometry for batch validation, especially in multi-institutional collaborations .

特性

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTZJPYBMTCT-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86316336
nor-NOHA acetate
CID 86316336
CID 86316336
nor-NOHA acetate
CID 86316336
nor-NOHA acetate
CID 86316336
CID 86316336
nor-NOHA acetate
CID 86316336
CID 86316336
nor-NOHA acetate
CID 86316336
nor-NOHA acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。